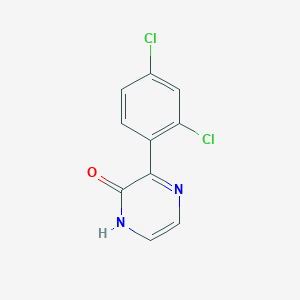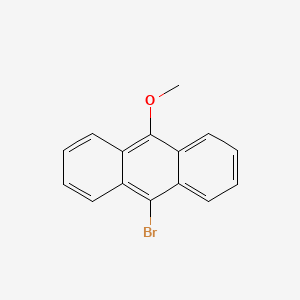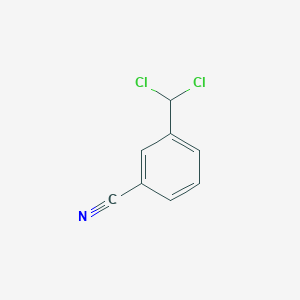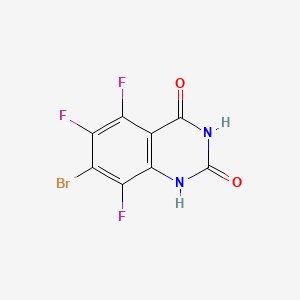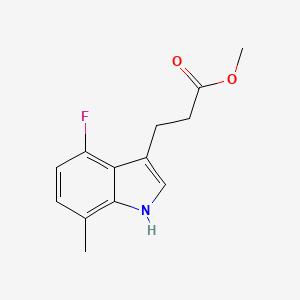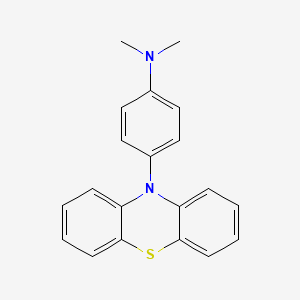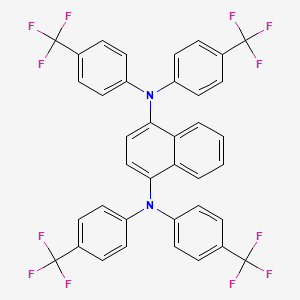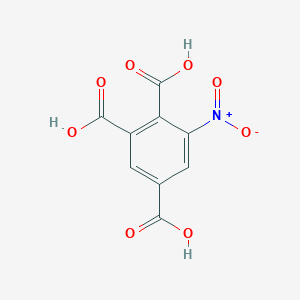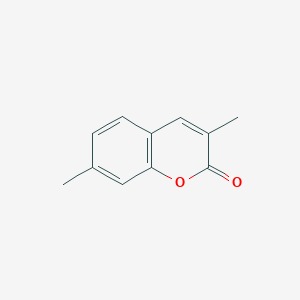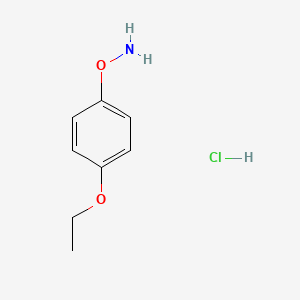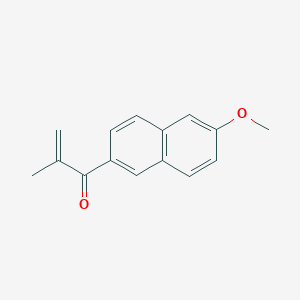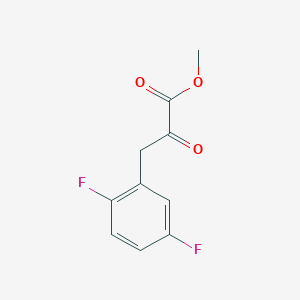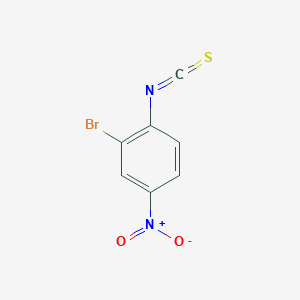
2-Bromo-4-nitrophenyl isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitrophenyl isothiocyanate is an organic compound with the molecular formula C7H3BrN2O2S. It is a derivative of phenyl isothiocyanate, characterized by the presence of bromine and nitro groups on the aromatic ring. This compound is widely used in various fields of scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-nitrophenyl isothiocyanate typically involves the reaction of 2-bromo-4-nitroaniline with thiophosgene. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of thiophosgene. The general reaction scheme is as follows:
2-Bromo-4-nitroaniline+Thiophosgene→2-Bromo-4-nitrophenyl isothiocyanate+Hydrogen chloride
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen interference.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error. Additionally, the use of safer alternatives to thiophosgene, such as carbon disulfide and di-tert-butyl dicarbonate, has been explored to reduce the toxicity and environmental impact of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-4-nitrophenyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Oxidation: The isothiocyanate group can be oxidized to form corresponding sulfonyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid are commonly used reducing agents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used for the oxidation of the isothiocyanate group.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Reduction: The major product is 2-bromo-4-aminophenyl isothiocyanate.
Oxidation: The major products are sulfonyl derivatives of the original compound
Aplicaciones Científicas De Investigación
2-Bromo-4-nitrophenyl isothiocyanate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent for the synthesis of heterocyclic compounds and as an intermediate in organic synthesis.
Biology: It is used in the modification of biomolecules, such as proteins and peptides, for studying their structure and function.
Medicine: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules with anticancer and antimicrobial properties.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitrophenyl isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in bioconjugation reactions, where the compound forms covalent bonds with nucleophilic sites on biomolecules, such as amino groups on proteins. This property is utilized in labeling and detecting biomolecules in various biochemical assays .
Comparación Con Compuestos Similares
Phenyl isothiocyanate: Lacks the bromine and nitro substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Nitrophenyl isothiocyanate: Lacks the bromine substituent, resulting in different reactivity and selectivity in chemical reactions.
2-Bromo-phenyl isothiocyanate: Lacks the nitro group, affecting its electronic properties and reactivity.
Uniqueness: 2-Bromo-4-nitrophenyl isothiocyanate is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in various chemical reactions. The combination of these substituents allows for selective modifications and applications in diverse research fields .
Propiedades
Número CAS |
1000578-19-7 |
|---|---|
Fórmula molecular |
C7H3BrN2O2S |
Peso molecular |
259.08 g/mol |
Nombre IUPAC |
2-bromo-1-isothiocyanato-4-nitrobenzene |
InChI |
InChI=1S/C7H3BrN2O2S/c8-6-3-5(10(11)12)1-2-7(6)9-4-13/h1-3H |
Clave InChI |
PIROTMQGVQACOG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])Br)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


